REACTION_CXSMILES
|
COC1C=CC=CC=1[O:9][CH3:10].Br[CH2:12][O:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20]C.[Cl:22][Sn](Cl)(Cl)Cl.COC1C=C2C(CC3C(CC4C(C2)=CC(OC)=C(OC)C=4)=CC(OC)=C(OC)C=3)=CC=1OC>ClCCCl>[Cl:22][CH2:20][C:19]1[C:14]([O:13][CH3:12])=[C:15]([O:9][CH3:10])[CH:16]=[CH:17][CH:18]=1
|
Name
|
|
Quantity
|
0.138 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1)OC
|
Name
|
|
Quantity
|
0.223 g
|
Type
|
reactant
|
Smiles
|
BrCOCCCCCCCC
|
Name
|
SnCl4
|
Quantity
|
0.12 mL
|
Type
|
reactant
|
Smiles
|
Cl[Sn](Cl)(Cl)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
product
|
Quantity
|
0.275 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C2CC3=CC(=C(C=C3CC4=CC(=C(C=C4CC2=C1)OC)OC)OC)OC)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
After washing with HCl and water
|
Type
|
CUSTOM
|
Details
|
by drying on Na2SO4 the product
|
Type
|
CUSTOM
|
Details
|
was isolated by the evaporation of the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC=1C(=C(C=CC1)OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |